molecular formula C16H19ClN2OS2 B2953803 N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 953962-45-3

N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2953803
CAS No.: 953962-45-3
M. Wt: 354.91
InChI Key: ZBOGVADKWPKXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic thiazole derivative supplied for research use only. This compound is strictly intended for laboratory investigations and is not approved for diagnostic, therapeutic, or any human or veterinary use. This acetamide derivative is a member of a class of compounds noted for significant biological activity in preclinical studies. Structurally related thiazole analogs have demonstrated promising anticancer properties in vitro, showing efficacy against a diverse panel of human cancer cell lines. Research indicates such compounds can exhibit potent cytotoxic effects, with studies on similar molecules reporting GI50 values in the low micromolar range against lines including lung cancer (EKVX), leukemia (RPMI-8226), and ovarian cancer (OVCAR-4) . The proposed mechanism of action for this class of compounds involves the induction of apoptosis (programmed cell death) in tumor cells, potentially through the activation of key caspase pathways . Beyond oncology research, thiazole derivatives like this one are also investigated for their antimicrobial activity . Preliminary in vitro data on closely related compounds have shown growth inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antimicrobial agents . Researchers value this compound for its utility in exploring biochemical pathways and developing novel therapeutic strategies in these critical areas.

Properties

IUPAC Name

N-butan-2-yl-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS2/c1-3-11(2)18-15(20)8-14-10-22-16(19-14)21-9-12-4-6-13(17)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOGVADKWPKXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18ClN2OS2
  • CAS Number : 953954-31-9

The synthesis typically involves the reaction of 4-chlorobenzyl chloride with thioamide under basic conditions, followed by acylation with sec-butyl acetamide. The reaction conditions are crucial for optimizing yield and purity, often employing solvents like methanol or ethanol and bases such as potassium carbonate.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. In a study evaluating various thiazole compounds, those with similar structural motifs demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The presence of the 4-chlorobenzyl group in this compound is hypothesized to enhance its interaction with bacterial targets, potentially increasing its efficacy compared to other thiazole derivatives .

Anticancer Properties

Research has indicated that thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study employing the CCK-8 assay found that thiazole derivatives often have IC50 values in the low micromolar range against cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The structural activity relationship (SAR) analysis suggests that modifications to the thiazole ring can significantly influence anticancer potency. Specifically, electron-donating groups at specific positions on the phenyl ring can enhance activity .

CompoundCell LineIC50 (µg/mL)
This compoundHeLaTBD
Other Thiazole DerivativeMCF-71.61 ± 1.92
Another CompoundPC-31.98 ± 1.22

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2. Molecular dynamics simulations have indicated that the compound interacts with target proteins primarily through hydrophobic contacts, which may play a role in its anticancer activity .

Case Studies

  • Antimicrobial Activity Study : A series of experiments demonstrated that thiazole derivatives, including those similar to this compound, exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Assessment : In vitro studies using various human cancer cell lines revealed that compounds with similar thiazole structures showed promising anticancer activity, leading to further investigations into their potential as therapeutic agents .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key physical and synthetic properties of the target compound’s analogs:

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Reference
N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide (Target) Thiazol-4-yl acetamide 4-chlorobenzylthio, sec-butyl Not reported Not reported -
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) Thiadiazol-2-yl acetamide 4-chlorobenzylthio, isopropyl 138–140 82
N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8c) Thiazol-4-yl acetamide 2-chlorobenzyl, morpholinoethoxy 114–116 21
N-(3,4-Dichlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8d) Thiazol-4-yl acetamide 3,4-dichlorobenzyl, morpholinoethoxy 129–131.5 33
N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxybenzyl)acetamido)acetamide Acetamide derivative 4-chlorophenyl, tert-butyl 124–126 95
Key Observations:
  • Substituent Effects on Melting Points :

    • Thiadiazole derivatives (e.g., 5j) generally exhibit higher melting points (138–140°C) compared to thiazole analogs (e.g., 8c: 114–116°C), likely due to increased rigidity and intermolecular interactions in the thiadiazole ring .
    • The position and number of chloro substituents significantly influence melting points. For example, 3,4-dichlorobenzyl-substituted 8d melts at 129–131.5°C, higher than its 2-chlorobenzyl analog 8c (114–116°C), suggesting enhanced crystallinity with para-substitution .
  • Synthetic Yields: tert-butyl-substituted acetamides (e.g., ) achieve higher yields (95%) compared to morpholinoethoxy-containing thiazoles (21–33% in ), indicating steric or electronic challenges in synthesizing complex side chains.
Key Observations:
  • Chlorobenzyl vs. Chlorophenyl Substituents :

    • Chlorophenyl-substituted thiazoles (e.g., 107k) exhibit stronger antibacterial activity (MIC = 6.25 μg/mL) compared to benzylthio analogs, likely due to enhanced lipophilicity and membrane penetration .
    • The 4-chlorobenzylthio group in the target compound may similarly improve bioavailability, though direct evidence is lacking.
  • Heterocyclic Modifications :

    • Oxadiazole-thioacetamide hybrids (e.g., 2a) show antifungal activity, suggesting that replacing the thiazole ring with other heterocycles can diversify bioactivity .

Q & A

Q. Note on Evidence Usage :

  • Synthesis and NMR data from .
  • Crystallography methods from .
  • Biological assays from .
  • Analytical techniques from .
  • Avoided non-reliable sources per user instructions.

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